6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
6-(4-Methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone (DHPM) derivative characterized by a bicyclic pyrrolo[3,4-d]pyrimidine core. The molecule features a 4-propoxyphenyl group at the 4-position and a 4-methoxyphenethyl chain at the 6-position.

Key structural attributes include:
Properties
IUPAC Name |
6-[2-(4-methoxyphenyl)ethyl]-4-(4-propoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-14-31-19-10-6-17(7-11-19)22-21-20(25-24(29)26-22)15-27(23(21)28)13-12-16-4-8-18(30-2)9-5-16/h4-11,22H,3,12-15H2,1-2H3,(H2,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBJOPIWGFRSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=C(C=C4)OC)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and aldehydes, followed by cyclization reactions to form the pyrrolopyrimidine core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially converting it into a more saturated derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioavailability
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (target compound) is electron-donating, contrasting with the chloro group (), which is electron-withdrawing. This difference could modulate binding to targets like enzymes or receptors .
- Steric Hindrance : Bulkier substituents (e.g., propoxyphenyl) may reduce binding affinity in sterically constrained active sites compared to smaller groups (e.g., hydroxyphenyl in ) .
Biological Activity
6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrolopyrimidine family and is characterized by a complex structure featuring multiple substituents that may influence its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. The presence of the methoxy and propoxy substituents enhances its binding affinity to certain molecular targets associated with cancer progression .
- Antimicrobial Activity : The compound has shown promising results against various microbial strains. Its structural features allow it to interact with bacterial membranes and inhibit growth effectively .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been observed to inhibit enzymes critical for cancer cell survival and proliferation, suggesting a potential role in cancer therapy.
- Interaction with Biomolecules : The unique substitution pattern allows the compound to bind effectively to receptors and enzymes involved in disease processes, particularly in cancer and microbial infections.
Anticancer Studies
A study conducted on the compound's effect on cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of the PI3K/Akt pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 15 | PI3K/Akt pathway modulation |
| A549 (Lung) | 12 | Cell cycle arrest |
Antimicrobial Studies
In vitro assays revealed that the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 5 | Bactericidal |
| Escherichia coli | 15 | Bacteriostatic |
| Pseudomonas aeruginosa | 20 | Bacteriostatic |
Synthesis and Structural Optimization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity, utilizing green chemistry approaches to minimize environmental impact .
Q & A
Q. What are the recommended synthetic routes for 6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Step 1 : Formation of the pyrrolopyrimidine core via cyclocondensation of substituted amines and carbonyl precursors under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C .
- Step 2 : Introduction of the 4-propoxyphenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
- Step 3 : Methoxyphenethyl side-chain incorporation through alkylation or reductive amination, optimized for regioselectivity using temperature-controlled conditions (0–25°C) .
Reaction monitoring via TLC and HPLC is critical to ensure intermediate purity (>95%) before proceeding to subsequent steps.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, methoxy protons (δ 3.7–3.9 ppm) and pyrrolidine ring protons (δ 4.1–4.5 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD to resolve the fused bicyclic system and confirm bond angles/geometry (e.g., dihedral angles between pyrrole and pyrimidine rings) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₆N₂O₄: 423.1918) .
Q. What stability considerations are critical for handling this compound during experiments?
- Methodological Answer : Stability is influenced by functional groups (e.g., dione, methoxy):
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the pyrrolopyrimidine core.
- Hydrolytic Stability : Avoid aqueous buffers at pH > 8.0 due to potential lactam ring opening .
- Thermal Stability : Differential Scanning Calorimetry (DSC) can determine decomposition temperatures (>200°C under inert atmospheres) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and AI-driven platforms like COMSOL Multiphysics enable:
- Reaction Path Prediction : Transition state analysis for cyclization steps using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Solvent Optimization : COSMO-RS simulations to predict solvent effects on yield (e.g., THF vs. DMF polarity impacts) .
- Catalyst Screening : Machine learning models (e.g., random forests) trained on PubChem data to identify Pd-based catalysts for cross-coupling steps .
Q. What experimental strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:
- Dose-Response Repetition : Conduct triplicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess IC₅₀ consistency .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for enzymes like PDE inhibitors or kinase targets .
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., propoxy → ethoxy) and compare activity trends using ANOVA to identify critical functional groups .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : A multi-modal approach is recommended:
- Kinetic Studies : Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ) under pseudo-first-order conditions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., PDE4 or COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
